3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
3-(4-Bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a pyrazole moiety bearing 2,5-dimethylphenyl substituents. The oxadiazole scaffold is known for its electron-deficient aromatic system, which enhances stability and facilitates interactions with biological targets .
Properties
Molecular Formula |
C19H15BrN4O |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O/c1-11-3-4-12(2)15(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-14(20)8-6-13/h3-10H,1-2H3,(H,22,23) |
InChI Key |
FMAKHPXVNSGATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, often under specific conditions such as the presence of a dehydrating agent. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Substituent Effects
- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets compared to chlorine, as seen in anti-inflammatory oxadiazoles .
- Pyrazole vs. Pyrazoline : The target compound’s pyrazole (unsaturated) vs. pyrazoline (saturated) derivatives (e.g., ) may reduce conformational flexibility but increase metabolic stability.
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) enhance solubility but may reduce membrane permeability compared to methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
